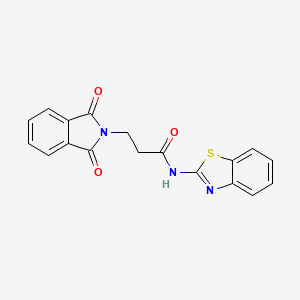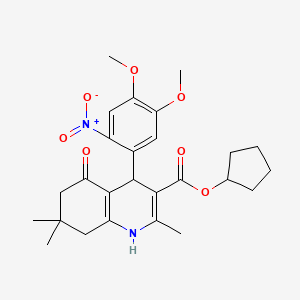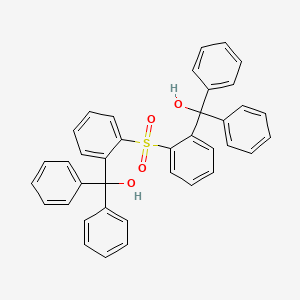![molecular formula C22H21N3O5S2 B5172065 N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5172065.png)
N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide, commonly known as NPPB, is a potent inhibitor of chloride channels. It is widely used in scientific research to study the physiological and biochemical effects of chloride channels.
Mecanismo De Acción
NPPB inhibits chloride channels by binding to a specific site on the channel protein. The binding of NPPB causes a conformational change in the channel protein, which prevents chloride ions from passing through the channel pore. NPPB has been shown to be a non-competitive inhibitor of chloride channels, meaning that it does not compete with chloride ions for binding to the channel pore.
Biochemical and Physiological Effects:
The inhibition of chloride channels by NPPB has various biochemical and physiological effects. For example, NPPB has been shown to reduce the secretion of mucus in the airways of patients with cystic fibrosis, which is caused by a defect in the CFTR chloride channel. NPPB has also been shown to reduce the contraction of smooth muscle cells in the airways and blood vessels, which is mediated by Ca2+-activated Cl- channels. In addition, NPPB has been shown to reduce the volume of cells in response to osmotic stress, which is mediated by volume-regulated anion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPPB has several advantages for lab experiments. It is a potent and specific inhibitor of chloride channels, which allows for precise manipulation of chloride channel activity. NPPB is also relatively stable and easy to handle, which makes it a convenient tool for research. However, NPPB has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. In addition, NPPB can also inhibit other ion channels at high concentrations, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on NPPB. One direction is to study the role of chloride channels in cancer. Chloride channels have been shown to be upregulated in various types of cancer, and their inhibition by NPPB may have therapeutic potential. Another direction is to develop more potent and specific inhibitors of chloride channels, which can improve the precision and reliability of research on chloride channels. Finally, the development of new methods for the delivery of NPPB to specific tissues and cells can improve the effectiveness and safety of NPPB as a research tool.
Métodos De Síntesis
The synthesis of NPPB involves the reaction of 2-nitrobenzenesulfonyl chloride with N-(2-phenylethyl)-N-phenylglycinamide in the presence of triethylamine. The resulting product is then reacted with phenylthiol in the presence of triethylamine to yield NPPB. The overall yield of NPPB is about 50%.
Aplicaciones Científicas De Investigación
NPPB is widely used in scientific research to study the physiological and biochemical effects of chloride channels. It has been shown to inhibit various types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR), Ca2+-activated Cl- channels, and volume-regulated anion channels. NPPB has also been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, cardiac function, and smooth muscle contraction.
Propiedades
IUPAC Name |
2-(N-(2-nitrophenyl)sulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c26-22(23-15-16-31-19-11-5-2-6-12-19)17-24(18-9-3-1-4-10-18)32(29,30)21-14-8-7-13-20(21)25(27)28/h1-14H,15-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWXUKBTFXTVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N-[2-(phenylsulfanyl)ethyl]glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B5171983.png)
![N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5171999.png)
![10-benzoyl-3,3-dimethyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172005.png)
![2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5172009.png)
![2-tert-butyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5172017.png)
![2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5172024.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172057.png)
![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)


![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)

![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)